molecular formula C14H23NO4 B2505754 (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2253619-74-6

(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2505754
CAS No.: 2253619-74-6
M. Wt: 269.341
InChI Key: LXHROUJRABIASC-WDAIWFPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic amino acid derivative featuring a rigid bicyclo[3.2.1]octane framework. Its structure includes a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the bridgehead position.

The bicyclo[3.2.1]octane system imposes significant steric constraints, which influence its binding affinity to enzymes. Notably, its bridgehead angle (a critical structural parameter) is ~6° larger than that of the norbornane (bicyclo[2.2.1]heptane) derivatives, a factor that correlates with its lack of inhibitory activity against ATP:L-methionine S-adenosyltransferase .

Properties

IUPAC Name

(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9-,10+,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHROUJRABIASC-XFLKPENQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(C[C@@H]2CC[C@@H](C2)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane core.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amino group during subsequent reactions.

    Functionalization of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Bicyclic Amino Acids with Varied Bridgehead Angles

The bridgehead angle of bicyclic systems strongly impacts biological activity. For example:

  • 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid: This compound has a bridgehead angle ~7° smaller than norbornane derivatives, resulting in enhanced complementarity to the enzyme active site and potent inhibition of SAM synthesis .
  • Target compound (bicyclo[3.2.1]octane derivative): Its larger bridgehead angle (~6° larger than norbornane) disrupts binding, rendering it inactive .
Table 1: Structural and Activity Comparison of Bicyclic Amino Acids
Compound Bridge System Bridgehead Angle Enzyme Inhibition (SAM Synthesis) Reference
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid Bicyclo[2.1.1]hexane ~94° Potent inhibitor
2-Aminonorbornane-2-carboxylic acid Bicyclo[2.2.1]heptane ~101° Moderate inhibitor
Target compound Bicyclo[3.2.1]octane ~107° Inactive

Monocyclic Analogues

Monocyclic analogues, such as (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 161660-94-2), lack the rigid bicyclic framework but retain the Boc-protected amino and carboxylic acid groups. These derivatives exhibit:

  • Lower molecular weight (229.27 g/mol vs. ~285–300 g/mol for bicyclic derivatives) .

Heteroatom-Containing Bicyclic Analogues

Compounds like 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 937244-10-5) incorporate nitrogen or oxygen atoms into the bicyclic framework:

  • Polarity : The presence of heteroatoms increases solubility in polar solvents .
  • Bioactivity : Azabicyclo derivatives are often used as proline mimics in peptide synthesis, though their enzyme inhibition profiles remain understudied .
Table 2: Physical Properties of Key Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target compound C₁₃H₂₁NO₄ ~267–285 Rigid bicyclic, inactive
(1R,3S)-3-Boc-cyclopentanecarboxylic acid C₁₁H₁₉NO₄ 229.27 Flexible, monocyclic
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₀H₁₅NO₄ 213.23 Nitrogen-containing, polar

Tricyclic and Extended Systems

For example:

  • 3-Aminobicyclo[3.2.0]heptane-3-carboxylic acid: Exhibits moderate inhibitory activity, likely due to intermediate bridgehead angles and hydrophobic interactions .
  • Trimethylene-extended norbornane derivatives: Enhanced hydrophobicity improves binding in some cases, but excessive bulk can hinder enzyme access .

Key Research Findings

Bridgehead Angle Critical for Activity: Enzymes like ATP:L-methionine S-adenosyltransferase require precise spatial complementarity. The target compound’s larger bridgehead angle (~107°) exceeds the permissible threshold for binding, unlike smaller bicyclo[2.1.1]hexane derivatives .

Hydrophobic Extensions: Adding hydrophobic groups (e.g., trimethylene) to norbornane derivatives improves binding, but similar modifications in larger bicyclic systems (e.g., bicyclo[3.2.1]octane) are ineffective .

Biological Activity

The compound (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid, also known by its CAS number 161601-29-2, is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Bicyclic Structure : The bicyclic core is constructed through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino Group : The tert-butoxycarbonyl (Boc) protecting group is introduced to facilitate the formation of the amino acid functionality.
  • Carboxylic Acid Formation : The final step involves the conversion of an intermediate to the carboxylic acid form through hydrolysis or other methods.

Research has indicated that compounds with a bicyclic structure like this compound exhibit inhibitory effects on amino acid transport systems in various cell lines. Specifically, studies have shown that:

  • Inhibition of Amino Acid Uptake : The compound has been found to inhibit the cellular uptake of system-specific amino acids in Ehrlich ascites tumor cells and rat hepatoma cell lines. This suggests a potential role in modulating amino acid transport mechanisms crucial for cancer cell metabolism .
  • Selectivity for Transport Systems : Compared to other bicyclic analogs, this compound demonstrates enhanced specificity for Na+-independent transport systems, indicating its potential as a selective inhibitor in therapeutic applications .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

  • Transport Studies : In comparative studies with isomeric forms of bicyclic amino acids, this compound showed superior reactivity towards Na+-independent transport systems . This property may be leveraged in designing targeted therapies for tumors reliant on specific amino acid uptake.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have suggested that bicyclic structures can exhibit significant activity against certain bacterial strains when modified appropriately . While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics warrant further exploration.

Comparative Analysis

The following table summarizes key properties and activities associated with this compound compared to related compounds:

Compound NameStructureInhibitory ActivityTransport System Specificity
This compoundStructureHighNa+-independent
(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid-ModerateNa+-dependent
4-(aminomethyl)-cyclopentane carboxylic acid-LowMixed

Q & A

Q. What are the key considerations for synthesizing (1R,3R,5S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid in a research setting?

Synthesis requires a multi-step approach focusing on:

  • Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) or enantioselective enzymatic methods to preserve the (1R,3R,5S) configuration .
  • Boc protection : Introduce the tert-butoxycarbonyl (Boc) group early using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to protect the amine .
  • Bicyclic framework formation : Employ ring-closing metathesis or acid-catalyzed cyclization to construct the bicyclo[3.2.1]octane core .
  • Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients to isolate the final product .

Q. How should researchers characterize this compound’s purity and structural integrity?

A combination of techniques is critical:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D COSY/HSQC spectra to confirm stereochemistry and detect impurities (<1% threshold) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., 267.3208 g/mol) validates molecular weight .
  • Chiral HPLC : Use Chiralpak® IC or OD-H columns with hexane/isopropanol to confirm enantiopurity (>98% ee) .
  • X-ray crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate aerosol exposure .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste via licensed contractors .
  • Storage : Keep at 2–8°C in amber glass vials under nitrogen to prevent Boc group cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when modifying the bicyclo[3.2.1]octane core?

  • DOE (Design of Experiments) : Vary temperature (0–50°C), solvent (THF vs. DCM), and catalyst loading (1–5 mol%) to identify optimal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., iminium ions) in real time .
  • Kinetic studies : Perform Eyring analysis to determine activation energy barriers for ring-closing steps .

Q. What strategies resolve contradictions in stereochemical assignments reported for this compound?

  • Comparative analysis : Cross-reference NMR data with structurally similar bicyclic compounds (e.g., bicyclo[2.2.2]octane derivatives) .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict 1H^1H and 13C^{13}C chemical shifts and compare with experimental data .
  • Synthetic validation : Prepare diastereomers via alternative routes and compare chromatographic retention times .

Q. How does the Boc group influence the compound’s reactivity in medicinal chemistry applications?

  • Protection-deprotection : The Boc group stabilizes the amine during peptide coupling (e.g., EDC/HOBt activation) but requires TFA for cleavage .
  • Solubility : Boc enhances lipophilicity (logP ≈ 1.5), improving membrane permeability in cell-based assays .
  • Stability : The group resists hydrolysis at pH 7.4 but degrades rapidly in acidic tumor microenvironments (pH ≤6.5), enabling targeted drug release .

Q. What analytical discrepancies arise when characterizing this compound, and how are they resolved?

  • Contradictory melting points : Variations (±5°C) may stem from polymorphic forms. Use DSC to identify transitions and recrystallize from ethyl acetate/hexane .
  • Mass spec adducts : Sodium/potassium adducts ([M+Na]⁺/[M+K]⁺) complicate molecular ion detection. Add 0.1% formic acid to suppress adduct formation .
  • NMR splitting artifacts : Dynamic proton exchange in DMSO-d₆ can obscure signals. Switch to CDCl₃ or add a drop of D₂O to clarify splitting patterns .

Q. Table 1: Stability Under Various Conditions

ConditionDecomposition (%)Major ByproductMethod of AnalysisReference
pH 2.0, 37°C, 24h98Cyclohexene derivativeLC-MS (C18 column)
pH 7.4, 25°C, 7d5None detected1H^1H NMR
UV light, 48h30Oxidized carboxylic acidHPLC-DAD (254 nm)

Q. Table 2: Orthogonal Analytical Methods for Purity Assessment

TechniqueSensitivityKey ParameterApplication Example
Chiral HPLC0.1% eeRetention time (12.3 min)Enantiopurity validation
X-ray diffraction0.01 ÅUnit cell dimensionsAbsolute configuration
TGA-MS1 µgWeight loss at 180°CThermal stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.